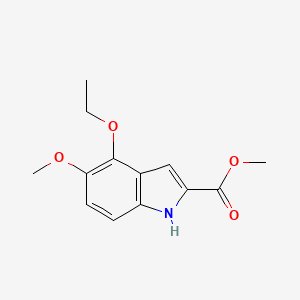

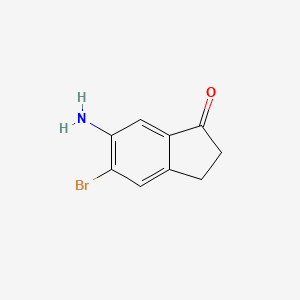

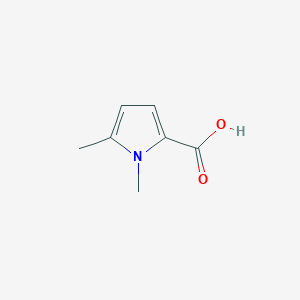

![molecular formula C12H17NO2 B1278109 3-[3-(二甲氨基)丙氧基]苯甲醛 CAS No. 26815-13-4](/img/structure/B1278109.png)

3-[3-(二甲氨基)丙氧基]苯甲醛

描述

The compound 3-[3-(Dimethylamino)propoxy]benzaldehyde is a chemical derivative of benzaldehyde, which is a pivotal building block in organic synthesis. It is characterized by the presence of a dimethylamino group attached to a propoxy substituent, which in turn is connected to the benzaldehyde core. This structure is related to various compounds studied in the provided papers, where dimethylamino benzaldehyde derivatives are synthesized and their reactivity is explored in different contexts.

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzaldehyde derivatives with various reagents. For instance, the synthesis of dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazones involves the reaction of fac-[ReX(CH3CN)2(CO)3] with N-phenyl-[4-(dimethylamino)benzaldehyde] thiosemicarbazone under controlled conditions, leading to the formation of mononuclear and dinuclear compounds . Another synthesis route is the preparation of p-(dimethylamino)-benzoic acid from p-(dimethylamino)-benzaldehyde using Ag2O as a catalyst, which highlights the versatility of dimethylamino benzaldehyde derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of dimethylamino benzaldehyde derivatives is often confirmed by spectroscopic methods such as UV, IR, and MS. X-ray diffraction is also used to establish the structure of crystalline compounds, as seen in the study of dinuclear thiosemicarbazones and the spatial structure determination of a phosphorus heterocycle expansion product . These analyses are crucial for understanding the conformation and stability of the synthesized compounds.

Chemical Reactions Analysis

Dimethylamino benzaldehyde derivatives participate in various chemical reactions. For example, the oxidation of dimethylamino benzaldehyde by tetraethylammonium bromochromate results in the formation of the corresponding acids . The modification of the Hantzsch reaction with p-(dimethylamino)benzaldehyde leads to the synthesis of complex heterocyclic compounds . Additionally, the reactivity of these derivatives in the formation of chelate rings and their behavior in solution is investigated, providing insights into their chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamino benzaldehyde derivatives are influenced by their molecular structure. The presence of the dimethylamino group can affect the electron distribution within the molecule, which in turn influences reactivity. The studies show that these compounds can form stable chelate rings and exhibit specific reactivity patterns, such as the formation of a chromate ester intermediate in oxidation reactions . The solubility and stability in different solvents, as well as the thermodynamics of their reactions, are also topics of interest in understanding their properties .

科学研究应用

氧化和热力学研究

研究已经考察了二甲氨基苯甲醛衍生物的氧化,揭示了这些反应的动力学和热力学见解。例如,四乙基溴铬酸盐在特定溶剂中氧化 N,N-二甲氨基苯甲醛,导致形成相应的酸,从而提供了对反应级数和热力学参数的见解(Asghar, Malik, & Mansoor, 2014)。

催化和立体化学

研究还集中于二甲氨基苯甲醛衍生物的催化应用。一项由萘-TADDOL 催化的不对称杂-狄尔斯-阿尔德反应的研究使用计算方法来理解立体选择性的起源,突出了这些化合物在催化中的效用(Anderson, Dudding, Gordillo, & Houk, 2008)。

缓蚀

二甲氨基苯甲醛衍生物已被探索作为缓蚀剂。一项研究证明了 4(N,N-二甲氨基)苯甲醛烟酸腙在酸性溶液中作为低碳钢缓蚀剂的有效性,提供了对其吸附行为和缓蚀效率的见解(Singh, Kumar, Udayabhanu, & John, 2016)。

有机化合物的合成

该化合物在通过 Knoevenagel 反应等特定反应合成各种有机化合物(如 3-二甲氨基-3-苯基丙醇)中的作用得到了强调,有助于合成复杂的有机结构(Xiang, 2006)。

光动力疗法和 DNA 相互作用

使用二甲氨基苯甲醛化合物合成的 BODIPY 衍生物的研究揭示了它们在光动力疗法和 DNA 相互作用中的潜力。这些研究评估了它们的单线态氧量子产率、DNA 结合和拓扑异构酶 II 抑制,为潜在的治疗应用提供了基础(Barut et al., 2020)。

用于光电应用的有机分子加合物

4-(二甲氨基)苯甲醛 4-硝基苯酚等有机分子加合物的合成说明了这些化合物在光电领域中的应用。本研究重点关注材料的晶体工程及其与非线性光学应用相关的特性(Karthick et al., 2019)。

安全和危害

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation if inhaled . It is harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection, and using the compound only outdoors or in a well-ventilated area .

属性

IUPAC Name |

3-[3-(dimethylamino)propoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2)7-4-8-15-12-6-3-5-11(9-12)10-14/h3,5-6,9-10H,4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVPGTWBRBJOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444013 | |

| Record name | 3-[3-(dimethylamino)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Dimethylamino)propoxy]benzaldehyde | |

CAS RN |

26815-13-4 | |

| Record name | 3-[3-(dimethylamino)propoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)